Product packaging for Fructosamine(Cat. No.:CAS No. 4429-04-3)

Fructosamine

Katalognummer: B8680336
CAS-Nummer: 4429-04-3
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: IXZISFNWUWKBOM-ARQDHWQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Fructosamine is a key metabolic intermediate and a product of the non-enzymatic glycation of proteins, formed via the Maillard reaction when glucose reacts with amino groups on proteins such as serum albumin . This compound is a fundamental molecule for research in diabetes and metabolic disorders, serving as a medium-term marker of glycemic control that reflects average blood glucose levels over the preceding 2-3 weeks . Researchers utilize this compound to study cellular pathways related to oxidative stress response, lipid biosynthesis, and co-factor metabolism . Its role extends to the investigation of advanced glycation end-products (AGEs) and reactive oxygen species (ROS) formation, which are implicated in diabetic complications and metabolic diseases . Furthermore, this compound is a substrate for the conserved family of repair enzymes, this compound-3-kinases (FN3Ks), which phosphorylate glycated lysine residues to initiate protein deglycation, a crucial cellular repair mechanism . This product is presented as a high-purity compound for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B8680336 Fructosamine CAS No. 4429-04-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

4429-04-3

Molekularformel

C6H13NO5

Molekulargewicht

179.17 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-(aminomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1

InChI-Schlüssel

IXZISFNWUWKBOM-ARQDHWQXSA-N

SMILES

C1C(C(C(C(O1)(CN)O)O)O)O

Isomerische SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CN)O)O)O)O

Kanonische SMILES

C1C(C(C(C(O1)(CN)O)O)O)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Biochemical Pathways of Fructosamine Formation

Kinetics and Turnover Rates of Fructosamine-Forming Proteins

The kinetics of this compound formation and its subsequent elimination are directly dependent on the turnover rates of the serum proteins that undergo glycation. As a clinical marker, this compound levels reflect the average blood glucose concentrations over a relatively short period, typically indicating glycemic control over the preceding 2 to 3 weeks. ontosight.ainih.govroche.comresearchgate.netmedscape.comidexx.fipathologytestsexplained.org.audiabetesjournals.org This shorter timeframe distinguishes it from glycated hemoglobin (HbA1c), which provides an average glycemic history over 3-4 months due to the longer lifespan of red blood cells. nih.govresearchgate.netmedscape.comdiabetesjournals.org

Half-Life of Serum Albumin and its Implications for this compound Kinetics

Serum albumin is the most abundant protein in human blood plasma, constituting a substantial proportion of total serum proteins. nih.govwikipedia.orgresearchgate.nete-dmj.orgpathologytestsexplained.org.au Consequently, this compound measurements predominantly reflect the glycation of albumin, often referred to as glycated albumin (GA). nih.govwikipedia.orgresearchgate.nete-dmj.orgpathologytestsexplained.org.au The half-life of serum albumin is approximately 14 to 21 days, or about 2 to 3 weeks. nih.govwikipedia.orgresearchgate.netmedscape.comdiabetesjournals.orgeclinpath.com This relatively short half-life is the primary determinant of why this compound levels provide an indication of average blood glucose over the preceding 2 to 3 weeks. roche.comresearchgate.netmedscape.comidexx.fipathologytestsexplained.org.audiabetesjournals.orgeclinpath.com

The concentration of this compound is directly affected by conditions influencing serum albumin levels and its turnover. For instance, conditions leading to decreased albumin synthesis, such as liver cirrhosis, or increased albumin/protein loss, as seen in nephrotic syndrome and protein-losing enteropathies, can result in falsely low this compound values. nih.govwikipedia.orgdiabetesjournals.orgeclinpath.com Conversely, elevated total protein levels, observed in conditions like multiple myeloma or polyclonal gammopathies, may lead to increased this compound measurements. nih.gov

Thyroid disorders also significantly impact protein turnover and, consequently, this compound kinetics. Hypothyroidism, which is associated with reduced protein turnover and an extended albumin half-life, can lead to falsely elevated this compound concentrations. idexx.fidiabetesjournals.orgeclinpath.comresearchgate.net In contrast, hyperthyroidism, which accelerates protein catabolism, may result in lower this compound levels. idexx.fidiabetesjournals.orgeclinpath.com In patients with end-stage renal disease (ESRD), where erythrocyte survival is often compromised, HbA1c measurements can be unreliable. In such scenarios, this compound may offer a more accurate reflection of glucose homeostasis because its formation is not influenced by red blood cell lifespan. nih.govwikipedia.orgpathologytestsexplained.org.audiabetesjournals.orgnih.gov However, it is important to note that increased albumin turnover in peritoneal dialysis patients or those with significant proteinuria can still affect this compound levels. nih.gov The intricate relationship between albumin half-life and this compound kinetics is critical for accurate interpretation of glycemic control.

Table: Half-Lives and Implications for Glycemic Markers

Glycemic MarkerPrimary Glycated ProteinHalf-Life of Protein/CellTimeframe of Glycemic Reflection
This compoundSerum Proteins (predominantly Albumin)14-21 days (2-3 weeks) nih.govwikipedia.orgresearchgate.netmedscape.comdiabetesjournals.orgeclinpath.comPreceding 2-3 weeks ontosight.ainih.govroche.comresearchgate.netmedscape.comidexx.fipathologytestsexplained.org.audiabetesjournals.org
Glycated Hemoglobin (HbA1c)Hemoglobin90-120 days (3-4 months) nih.govresearchgate.netmedscape.comPreceding 3-4 months ontosight.ainih.govwikipedia.orgresearchgate.netmedscape.com

Theoretical Frameworks of Protein Glycation and Fructosamine Dynamics

Models of Non-Enzymatic Glycation Progression in Biological Systems

Non-enzymatic glycation, also known as the Maillard reaction or non-enzymatic browning, is a ubiquitous pathophysiological process occurring in living organisms. researchgate.netmedwinpublishers.com This complex, multi-stage reaction initiates with the condensation of the carbonyl group of a reducing sugar, such as glucose, with the free amino groups of proteins, lipids, or nucleic acids. nih.govmdpi.com This initial step forms a reversible Schiff base adduct. researchgate.netnih.govnih.gov The unstable Schiff base then undergoes an acid-base catalyzed rearrangement to form a more stable ketoamine, known as an Amadori product. nih.govresearchgate.netnih.govnih.gov Fructosamine is a prominent example of such an Amadori product, specifically formed from the reaction of glucose with protein lysine (B10760008) residues. nih.govprospecbio.com

The progression of non-enzymatic glycation extends beyond the formation of Amadori products. These early glycation products can further undergo a series of oxidative modifications, dehydration, and rearrangement reactions to generate a heterogeneous group of highly reactive intermediate carbonyl precursors, such as 3-deoxyglucosone (B13542) (3-DG), and ultimately, irreversible advanced glycation end products (AGEs). researchgate.netmdpi.comgoogle.com AGEs can cross-link proteins, altering their structural integrity and function, and are implicated in the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders. researchgate.netmedwinpublishers.comnih.govmdpi.comdovepress.com

Quantitative Relationship between Glucose Concentration and Glycation Extent in vivo

The extent of protein glycation in biological systems is directly and quantitatively related to the concentration of glucose and the duration of exposure. up.ac.zamdpi.comfrontiersin.orgnih.gov In conditions of hyperglycemia, such as in diabetes mellitus, the increased availability of glucose accelerates the non-enzymatic glycation process, leading to a higher accumulation of glycated proteins, including this compound. researchgate.netmdpi.comdovepress.commdpi.comfrontiersin.org

Studies have demonstrated a direct correlation between glucose concentration and the degree of protein glycation. For instance, in vitro experiments show that increasing glucose concentrations lead to a significant increase in this compound content on proteins like transferrin. frontiersin.org A 1% increase in glycated protein can correspond to an increase of 35 mg/dL glucose. mdpi.com The half-life of a protein also influences its glycation extent; proteins with longer half-lives, such as collagen and albumin, accumulate more AGEs in high-glucose states. up.ac.zanih.gov

The following table illustrates the relationship between glucose concentration and this compound content in an in vitro glycation study of transferrin (Tf), demonstrating a clear dose-response: frontiersin.org

Glucose Concentration (mM)This compound Content (Relative Units)
0Baseline
5.6Increased
11.1Increased
33.3Significantly Increased
100Significantly Increased
500Significantly Increased
1000Highest Significant Increase

This quantitative relationship makes this compound a valuable biomarker for assessing average blood glucose levels over a period of 1-3 weeks, reflecting short-to-medium term glycemic control.

Enzymatic Deglycation Pathways

While non-enzymatic glycation is a spontaneous process, organisms have evolved enzymatic deglycation mechanisms to repair the potentially toxic effects of reactive sugars and their adducts. biorxiv.orgresearchgate.netmdpi.com These repair systems are crucial for maintaining protein function and cellular homeostasis. prospecbio.combiorxiv.orgresearchgate.net

This compound-3-kinase (FN3K; EC 2.7.1.171) is a conserved family of deglycation enzymes that play a pivotal role in reversing early glycation products. prospecbio.combiorxiv.orgresearchgate.netmdpi.com FN3K specifically targets ketosamines, which are sugars attached to surface-exposed lysine residues in proteins. biorxiv.orgnih.gov FN3K mediates deglycation by phosphorylating this compound residues on the third carbon of their deoxyfructose moiety. prospecbio.comresearchgate.netnih.gov This phosphorylation step is ATP-dependent. google.combiorxiv.orgresearchgate.netnih.gov

FN3K activity is essential for normal cellular functions, and its dysregulation can contribute to altered cellular homeostasis and disease. prospecbio.combiorxiv.org For instance, FN3K can deglycate nuclear transcription factor Nrf2, a master regulator of oxidative stress, thereby influencing cellular antioxidant responses. researchgate.netmdpi.comnih.gov

The molecular mechanism of FN3K-mediated deglycation involves a two-step process. First, FN3K catalyzes the transfer of the gamma phosphate (B84403) from adenosine (B11128) triphosphate (ATP) to the 3' hydroxyl group of the ketosamine substrate, forming an unstable this compound 3-phosphate intermediate. prospecbio.combiorxiv.orgresearchgate.netnih.govresearchgate.netnih.gov

The formation of this compound 3-phosphate is a crucial step because this phosphorylated intermediate is inherently unstable. biorxiv.orgnih.govresearchgate.netnih.gov It spontaneously decomposes into inorganic phosphate and 3-deoxyglucosone (3-DG). prospecbio.comgoogle.combiorxiv.orgresearchgate.netnih.govresearchgate.netnih.gov Critically, this breakdown regenerates the original unmodified lysine residue on the protein, effectively repairing the glycated protein. google.combiorxiv.orgresearchgate.netnih.govnih.gov While 3-DG itself is a reactive electrophile that can contribute to AGE formation, its production via FN3K activity is part of a repair pathway that prevents the accumulation of more stable and deleterious Amadori products. google.comresearchgate.net

Deglycation by FN3Ks is an ancient mechanism for protein repair, with FN3K homologs present across the tree of life, including prokaryotes and eukaryotes. biorxiv.orgnih.govnih.gov This widespread phylogenetic distribution suggests the fundamental importance of these enzymes in protecting organisms from the deleterious effects of non-enzymatic glycation. biorxiv.orgnih.govnih.gov

While simple eukaryotes and prokaryotes typically contain a single copy of the FN3K gene, complex eukaryotes, including mammals, encode two copies: FN3K and FN3K-related protein (FN3KRP). biorxiv.orgnih.govresearchgate.net This gene duplication event is believed to have occurred after the fish radiation. biorxiv.orgresearchgate.net Although both FN3K and FN3KRP are involved in deglycation, they exhibit differences in substrate specificity and tissue distribution. Human FN3K (HsFN3K) phosphorylates ketosamines resulting from glycation by both L and D orientation sugars, whereas FN3KRP orthologs are generally limited to D-orientation sugars. nih.gov FN3K is particularly active in tissues with high metabolic activity, such as the brain, heart, kidney, and skeletal muscle. nih.govresearchgate.net FN3KRP, on the other hand, is more evenly distributed across tissues, with lower activity in skeletal muscle, and is proposed to repair damage caused by ribose 5-phosphate. researchgate.net This evolutionary conservation and diversification highlight the adaptive strategies organisms employ to counteract the pervasive threat of protein glycation. nih.govresearchgate.net

Analytical Methodologies for Fructosamine Quantification in Research

Enzymatic Assays

Ketoamine Oxidase-Based Methods

Enzymatic assays utilizing ketoamine oxidase represent a significant advancement in fructosamine quantification. These methods operate on a multi-step enzymatic principle. Initially, glycated proteins are fragmented by proteinase K (EC 3.4.21.64) into smaller glycated protein fragments. Subsequently, ketoamine oxidase acts on these fragments, leading to the production of amino acids and hydrogen peroxide (H2O2). The generated H2O2 then reacts with chromogens in the presence of horseradish peroxidase (EC 1.11.1.7) to produce a measurable color change labmed.org.uk.

This enzymatic approach offers enhanced specificity and reliability compared to traditional colorimetric methods, such as the nitroblue tetrazolium (NBT) assay, by minimizing non-specific interferences . For instance, the Randox Laboratories Ltd. enzymatic method employs a calibrator that is assigned relative to human serum glycated with 14C-glucose, directly mirroring the nature of patient samples labmed.org.uk. Inter-assay variability for the Randox enzymatic assay has been reported with coefficients of variation (CV) as low as 1.53% at 174 µmol/L and 0.83% at 440 µmol/L labmed.org.uk.

Inter-Assay Variability of this compound Assays
Assay MethodConcentration (µmol/L)Inter-Assay CV (%)Source
Roche Cobas Integra NBT Colorimetric Assay1812.8 labmed.org.uk
Roche Cobas Integra NBT Colorimetric Assay4502.5 labmed.org.uk
Randox Enzymatic Assay1741.53 labmed.org.uk
Randox Enzymatic Assay4400.83 labmed.org.uk

Chromatographic Techniques

Chromatographic techniques provide highly specific and sensitive methods for this compound analysis, often serving as reference methods due to their ability to separate and quantify specific glycated products.

High-Performance Liquid Chromatography (HPLC) is recognized as a reference method for this compound quantification labmed.org.ukcorelabsupplies.comkamiyabiomedical.com. This method relies on the hydrolysis of this compound to a specific degradation product, furosine. The process involves hydrolyzing this compound with 6M HCl at 95 °C for 18 hours, which yields lysine (B10760008) (50%), furosine (30%), and pyridosine (B1217491) (10%) labmed.org.uk. Furosine, specifically 2-furoylmethyl-ε-lysine, is a stable product formed from the hydrolysis of epsilon-amino-fructose-lysine, making its quantification a specific measure of protein glycation researchgate.netcsic.es.

Following hydrolysis, furosine is quantified using HPLC with a reverse-phase column and ultraviolet (UV) detection, typically at wavelengths of 254 nm and 280 nm labmed.org.uk. This approach has demonstrated good correlation with other methods for assessing glycated serum proteins nih.gov. For instance, a calibration curve for furosine quantification by ion-pair RP-HPLC showed linearity in the range of 0.023 to 6.990 mg L-1, with a correlation coefficient (R²) of 0.9995 csic.es.

Furosine HPLC Method Linearity
AnalyteConcentration Range (mg L-1)Calibration CurveR² ValueDetection Wavelengths (nm)Source
Furosine0.023 to 6.990y = 2.9378x + 0.02860.9995254, 280 labmed.org.ukcsic.es

Affinity chromatography, particularly utilizing m-aminophenylboronic acid, is another practical and effective method for this compound analysis researchgate.netcorelabsupplies.comkamiyabiomedical.comoup.comhmdb.ca. The principle behind this technique is the specific binding of boronic acid to the cis-diol groups present in glycated sugars under alkaline conditions upf.eduuzleuven.beascls.org. This selective interaction allows for the separation of glycated proteins, including this compound, from non-glycated proteins upf.edu.

The use of m-aminophenylboronic acid columns has been validated for the determination of glycated albumin in both serum and urine, with optimization of sample volume and elution buffer composition contributing to reproducible results nih.gov. While effective, it has been noted that glucose and other small molecules in urine can interfere with binding, necessitating pre-analytical steps such as ultrafiltration or dialysis of samples before analysis nih.gov. Despite these considerations, affinity chromatography with m-aminophenylboronic acid is considered a practical method for its speed, cost-effectiveness, and accuracy in clinical chemistry settings for this compound assay researchgate.netoup.comhmdb.ca.

High-Performance Liquid Chromatography (HPLC) for Furosine Quantification

Methodological Standardization and Reference Materials

Standardization and the availability of certified reference materials are critical for ensuring the comparability and reliability of this compound measurements across different laboratories and assays.

A significant challenge in this compound measurement is the notable lack of standardization across various commercial assays, which contrasts with the more standardized HbA1c assays nih.govlabtestsonline.org.ukdiabetesjournals.org. This lack of standardization means that reference intervals cannot be universally recommended, and results from one laboratory may not be directly comparable to those from another labtestsonline.org.uk. Methodological issues, such as matrix effects and the dependence on buffer pH, have historically contributed to these challenges oup.comnih.gov.

Inter-assay variability between different manufacturers' methods has been reported labmed.org.uk. Furthermore, this compound results can be influenced by changes in plasma protein concentration, particularly albumin levels labmed.org.uknih.govdiabetesjournals.orgoup.com. While attempts have been made to correct this compound values for serum albumin concentration (e.g., by adjusting to a serum albumin of 40 g/L), the optimal correction formula for clinical practice remains uncertain, highlighting a limitation for this biomarker diabetesjournals.orgoup.com. The high index of individuality for this compound concentrations also implies that conventional population-based reference values are of limited utility, making trends in an individual's results more clinically significant than absolute values labtestsonline.org.ukoup.com.

Currently, an universally approved reference material for this compound measurement is not available labmed.org.uk. This absence complicates the harmonization of results across different analytical platforms. Despite this, manufacturers utilize various approaches for calibrator assignment. For instance, the Randox enzymatic method employs a calibrator assigned relative to human serum glycated with 14C-glucose, aiming to directly reflect patient sample characteristics labmed.org.uk.

Development and Specificity of Second-Generation Assays

The evolution of this compound quantification assays has progressed from less specific colorimetric methods to more precise enzymatic approaches, significantly enhancing their utility in research. Early methodologies, primarily based on the nitroblue tetrazolium (NBT) reduction, faced considerable challenges regarding specificity. nih.govvitroscience.cl

Limitations of First-Generation (NBT-Based) Assays First-generation this compound assays typically employed a colorimetric method that relied on the reduction of nitroblue tetrazolium (NBT) to formazan in an alkaline solution, with the rate of formazan formation being directly proportional to this compound concentration. nih.gov While straightforward, this approach suffered from significant non-specific interferences. Endogenous reducing substances present in serum, such as ascorbic acid (vitamin C), bilirubin, thiol groups, and NADH, could also reduce NBT, leading to overestimation of this compound levels. marshfieldlabs.orgnih.govvitroscience.cltestcatalog.org Research indicated that in some cases, only approximately half of the observed reducing activity was attributable to specific non-enzymatic glycation of proteins, with the remaining non-specific activity varying considerably between serum samples. vitroscience.clresearchgate.net This inherent lack of specificity limited the accuracy and reliability of NBT-based this compound assays, particularly in populations with varying levels of these interfering substances. vitroscience.clresearchgate.net Furthermore, these conventional methods were often time-consuming and challenging to automate for high-throughput analysis. clpmag.com

Advancements in Second-Generation (Enzymatic) Assays To address the limitations of NBT-based methods, second-generation this compound assays were developed, marking a substantial improvement in specificity and reliability. marshfieldlabs.orgvitroscience.cltestcatalog.orgclpmag.comresearchgate.net These newer assays primarily utilize enzymatic reactions, which offer a more targeted approach to this compound quantification. vitroscience.cl

A key development in second-generation assays is the use of specific enzymes. For instance, the Diazyme GlycoGap® test employs Proteinase K to digest serum proteins, followed by the action of a proprietary Fructosaminase™ enzyme that specifically targets and reacts with ketoamines (this compound). vitroscience.cl This enzymatic specificity ensures that the assay measures only the glycated proteins, largely circumventing the inaccuracies caused by non-glycated protein reducing substances that plagued the NBT method. vitroscience.cl Another example is the Randox enzymatic method, which has demonstrated improved specificity and reliability by not suffering from non-specific interferences. This method is also standardized relative to human serum glycated with 14C-glucose, which more accurately reflects the nature of patient samples. clpmag.com

Detailed Research Findings and Performance Data Clinical validation studies have affirmed the enhanced performance of second-generation this compound assays. A study evaluating a second-generation assay from Roche Diagnostics in 529 non-diabetic and diabetic patients found a highly significant correlation (r = 0.91, P < 0.001) with results from first-generation assays. researchgate.net This second-generation assay effectively discriminated between non-diabetic individuals, diabetics with "good/moderate" glycemic control (glycohemoglobin < 10%), and those with "poor" control (glycohemoglobin ≥ 10%). researchgate.net

In a 10-week intensive intervention program involving 23 non-insulin-dependent diabetic patients, the second-generation this compound assay results showed a significant decrease each week, mirroring changes in average capillary blood glucose concentration. researchgate.net This responsiveness highlights its utility for monitoring short-term glycemic changes. researchgate.net

The improvements in assay design also extended to automation and throughput. For example, an improved this compound assay adapted for the Technicon RA-1000 analyzer achieved a specimen throughput of 100 per hour, with low within-batch and between-batch coefficients of variation (CVs). nih.govresearchgate.net

Table 1: Comparison of First-Generation (NBT-Based) and Second-Generation (Enzymatic) this compound Assays

FeatureFirst-Generation (NBT-Based) AssaysSecond-Generation (Enzymatic) Assays
Methodology Colorimetric, reduction of Nitroblue Tetrazolium (NBT) to formazan. nih.govEnzymatic, utilizing specific enzymes (e.g., Fructosaminase™). vitroscience.cl
Specificity Limited; prone to interference from endogenous reducing substances (e.g., ascorbic acid, bilirubin, thiols). marshfieldlabs.orgnih.govvitroscience.cltestcatalog.orgresearchgate.netHigh; significantly reduced interference from non-glycated reducing substances. marshfieldlabs.orgvitroscience.cltestcatalog.orgclpmag.com
Reliability Lower due to non-specific reactions. vitroscience.clresearchgate.netImproved due to targeted enzymatic action. vitroscience.clclpmag.com
Automation Often time-consuming and difficult to automate. clpmag.comImproved; designed for automation and higher throughput. clpmag.comnih.govresearchgate.net
Interferences Significant (e.g., vitamin C, bilirubin, NADH). marshfieldlabs.orgnih.govvitroscience.cltestcatalog.orgMinimized or eliminated. vitroscience.clclpmag.com
Clinical Utility Useful but with caveats for specific patient groups. marshfieldlabs.orgnih.govMore reliable for short-term glycemic monitoring, especially where HbA1c is unreliable. vitroscience.clclpmag.comresearchgate.net

Table 2: Performance Metrics of a Second-Generation this compound Assay (Technicon RA-1000 Analyzer)

MetricValueSource
Specimen Throughput 100 per hour nih.govresearchgate.net
Within-Batch CV 1.5% nih.govresearchgate.net
Between-Batch CV 2.4% nih.govresearchgate.net
Linear Range Up to 24.9 mmol of this compound per liter. nih.govresearchgate.net nih.govresearchgate.net
Correlation with HbA1c r = 0.82 nih.govresearchgate.net

These advancements in second-generation assays have significantly improved the accuracy and applicability of this compound measurements, making them a more robust tool for research into protein glycation and for monitoring glycemic control in various clinical scenarios.

Factors Influencing Fructosamine Measurement and Interpretation in Research Contexts

Physiological States Affecting Protein Turnover Rates

Conditions Leading to Protein Loss or Decreased Synthesis and their Influence on Fructosamine Values

This compound levels largely reflect the glycation of albumin, given its high concentration and half-life of approximately 14-21 days in serum medscape.com. Consequently, conditions that lead to protein loss or decreased protein synthesis, particularly affecting albumin, can significantly influence measured this compound concentrations.

Hypoalbuminemia, characterized by abnormally low levels of albumin in the blood, is a primary factor that can result in falsely low this compound values medscape.comnih.govannlabmed.orgresearchgate.net. This reduction in the concentration of the primary glycated protein can lead to an underestimation of the true glycemic status. Several clinical conditions are associated with hypoalbuminemia and, subsequently, altered this compound levels:

Nephrotic Syndrome: This kidney disorder leads to significant protein loss in the urine, including albumin. Studies have shown that measured this compound is significantly lower in patients with nephrotic syndrome, exhibiting a positive correlation with serum albumin levels nih.govbahrainmedicalbulletin.combahrainmedicalbulletin.comresearchgate.net. While correction formulae have been proposed to adjust this compound values in patients with altered albumin concentrations, their universal applicability and effectiveness remain subjects of ongoing research nih.gov.

Chronic Liver Diseases (e.g., Cirrhosis): Liver dysfunction can impair albumin synthesis, leading to hypoalbuminemia and, in turn, lower this compound concentrations bahrainmedicalbulletin.combahrainmedicalbulletin.comresearchgate.net. Research indicates that in patients with chronic liver diseases, measured this compound may be significantly higher, and its usefulness as a glycemic index is not improved, and can even be worsened, by albumin correction bahrainmedicalbulletin.com.

Malnutrition and Burns: States of severe malnutrition or extensive burns can lead to significant protein loss or decreased synthesis, influencing circulating protein levels and thus affecting this compound measurements labmed.org.ukoup.com.

Hyperthyroidism: Increased protein catabolism observed in hyperthyroidism can also result in decreased this compound levels eclinpath.com.

It is important to note that while marked abnormalities in plasma albumin or total protein concentrations are generally considered a potential source of error, there is inconsistent evidence regarding the precise magnitude of their effect on this compound values labmed.org.uk. For instance, in hemodialysis patients, higher this compound levels have been associated with higher serum albumin and total protein levels diabetesjournals.org. This complex interplay necessitates careful interpretation of this compound results in the presence of altered protein metabolism.

Pre-analytical Variables in Sample Handling and Storage

The reliability of this compound measurements is also highly dependent on adherence to proper pre-analytical procedures, encompassing sample collection, handling, and storage conditions.

Effects of Anticoagulants (e.g., EDTA vs. Heparin Plasma vs. Serum) on Measurement

This compound can be reliably measured in various sample types, including serum, EDTA plasma, and lithium heparin plasma medscape.comlabmed.org.ukeclinpath.comlabtest.com.braruplab.com. However, the choice of anticoagulant and sample type can introduce variations in the measured values, particularly depending on the assay methodology employed.

Research has indicated that EDTA plasma samples may exhibit a negative bias, approximately 6% lower, when compared to serum samples when using the nitroblue tetrazolium (NBT) colorimetric assay labmed.org.uk. Conversely, an improved colorimetric assay has demonstrated comparable this compound values across serum, EDTA-plasma, and heparin-plasma samples nih.gov.

For consistent monitoring of an individual patient's glycemic control, it is crucial to use the same sample type throughout the monitoring period to minimize analytical variability medscape.comlabmed.org.uk.

Considerations for Sample Stability and Storage Conditions

The stability of this compound in collected samples is a critical factor influencing the accuracy of measurements. Prompt separation of serum or plasma from blood cells, ideally within 3 hours of collection, is recommended labmed.org.uk.

This compound exhibits varying degrees of stability depending on the storage temperature and duration. The following table summarizes reported stability data:

Storage ConditionStability DurationSource
Room Temperature (20-25°C)3 days medscape.comlabtest.com.brdiameb.ua
Room Temperature72 hours aruplab.com
Refrigerated (2-8°C)2 weeks medscape.comlabmed.org.uklabtest.com.braruplab.comdiameb.ua
Refrigerated (2-8°C)7 days labtest.com.br
Frozen (-20°C)5 weeks labmed.org.uk
Frozen (-20°C)2 months labtest.com.braruplab.comdiameb.ua
Frozen (-20°C)3 months labtest.com.br
Frozen (-70°C)At least 16 months nih.gov
Frozen (-80°C)At least 3.5 years researchgate.net
Ultra-low (-196°C)6 months aacrjournals.org

It is important to note that while samples can be stored for several months at -20°C, some reports indicate that significant changes can occur in frozen samples at this temperature, with progressive in vitro glycation being a contributing factor nih.govaacrjournals.org. Therefore, lower temperatures, such as -70°C or -196°C, are preferable for minimizing pre-analytical variation during prolonged storage and preventing in vitro glycation nih.govaacrjournals.org.

Repeated freezing and thawing cycles should be avoided, and samples should be thoroughly mixed after thawing to ensure homogeneity diameb.ua. Hemolyzed specimens can interfere with this compound assays, potentially causing falsely elevated or low results medscape.comlabmed.org.ukeclinpath.comaruplab.com. Furthermore, colorimetric assays used for this compound measurement can be sensitive to changes in ambient temperature, highlighting the need for rigorous temperature control during analysis labmed.org.uklabtest.com.br.

Comparative Biochemical and Analytical Studies of Glycation Markers

Fructosamine versus Glycated Hemoglobin (HbA1c)

The differences between this compound and glycated hemoglobin (HbA1c) stem primarily from the nature of the glycated proteins and their respective half-lives, as well as their sensitivity to physiological variations.

This compound represents the glycation of plasma proteins, predominantly albumin, but also including globulins and lipoproteins. nih.gov Due to the relatively short half-life of these serum proteins, typically ranging from 14 to 21 days, this compound provides an assessment of average glucose levels over the preceding 2 to 3 weeks. nih.govdiabetesjournals.orgnih.govmlo-online.compathologytestsexplained.org.auresearchgate.netamegroups.orgresearchgate.net Studies have indicated that the half-life of this compound is approximately 16.5 days. fnih.orgbiomedres.us Furthermore, the non-enzymatic glycation rate of albumin is notably higher, approximately 9 to 10 times greater than that of HbA1c. nih.gov

In contrast, HbA1c is formed by the non-enzymatic glycation of hemoglobin, which is contained within red blood cells. nih.gov Given the lifespan of red blood cells, which is around 90 to 120 days, HbA1c provides a long-term average of blood glucose concentration, typically reflecting glycemic control over the preceding 2 to 4 months. nih.govdiabetesjournals.orgmlo-online.compathologytestsexplained.org.auamegroups.orgresearchgate.netahajournals.orgoup.com The half-life of HbA1c has been reported to be approximately 28.7 days. fnih.orgbiomedres.us

The differing half-lives of the glycated proteins are summarized in the table below:

Glycation MarkerPrimary Glycated ProteinHalf-Life (Approximate)Timeframe of Glycemic Reflection
This compoundPlasma proteins (mainly albumin)14-21 days nih.govdiabetesjournals.orgnih.govmlo-online.compathologytestsexplained.org.auresearchgate.netamegroups.orgresearchgate.net (specifically 16.5 days fnih.orgbiomedres.us)Preceding 2-3 weeks nih.govdiabetesjournals.orgnih.govmlo-online.compathologytestsexplained.org.auresearchgate.netamegroups.orgresearchgate.net
Glycated Hemoglobin (HbA1c)Hemoglobin (within red blood cells)90-120 days nih.govdiabetesjournals.orgmlo-online.compathologytestsexplained.org.auamegroups.orgresearchgate.netahajournals.orgoup.com (specifically 28.7 days fnih.orgbiomedres.us)Preceding 2-4 months nih.govdiabetesjournals.orgmlo-online.compathologytestsexplained.org.auamegroups.orgresearchgate.netahajournals.orgoup.com

HbA1c measurements are significantly influenced by conditions that alter the lifespan or turnover of red blood cells. nih.govamegroups.org For instance, conditions leading to reduced red blood cell turnover, such as untreated iron, vitamin B12, or folic acid deficiency anemias, can result in falsely elevated HbA1c values. nih.gov Conversely, conditions that shorten erythrocyte lifespan or increase their turnover, including blood loss, hemolytic anemia, hypersplenism, and pregnancy, can lead to falsely low HbA1c readings. amegroups.orgresearchgate.net Additionally, the presence of hemoglobinopathies and various hemoglobin variants can interfere with HbA1c assays, with the extent of interference depending on the specific assay method used. researchgate.netamegroups.orgahajournals.orgoup.complos.org

In contrast, this compound levels are not affected by hemoglobin characteristics or conditions that influence erythrocyte lifespan. researchgate.netahajournals.orgmyadlm.org This makes this compound a valuable alternative for assessing glycemic control in situations where HbA1c measurements may be unreliable due to such hematological conditions. diabetesjournals.orgresearchgate.netresearchgate.netplos.org However, it is important to note that this compound can yield falsely low results in states of hypoproteinemia or hypoalbuminemia. amegroups.org

This compound primarily measures glycated proteins in the extracellular fluid, specifically in plasma or serum. nih.govresearchgate.netmyadlm.orgaku.edu Its levels are considered to integrate plasma glucose fluctuations over its relevant timeframe. myadlm.org

On the other hand, HbA1c reflects non-enzymatic glycation that occurs within the intracellular compartment of red blood cells. myadlm.orgaku.edu The observed discordances between HbA1c and this compound measurements are common and have led to the concept of a "glycosylation gap" or "glycation gap" (GG). myadlm.orgaku.edu This gap is defined as the difference between the measured HbA1c and the HbA1c value predicted from this compound based on their regression relationship. myadlm.orgaku.edu This phenomenon suggests that variations in individual intracellular and extracellular protein glycation capacities may contribute to these discrepancies. aku.edu

Distinct Sensitivities to Erythrocyte Lifespan Variations and Hemoglobin Variants

This compound versus Glycated Albumin (GA)

While this compound and glycated albumin (GA) both reflect glycation of plasma proteins, there are important distinctions in their specificity of measurement and standardization approaches.

This compound assays quantify the total concentration of glycated serum proteins, which encompasses albumin, globulins, and lipoproteins. nih.govdiabetesjournals.orgmlo-online.compathologytestsexplained.org.auahajournals.org Given that albumin is the most abundant protein in serum, typically constituting 60-80% of total plasma protein, this compound measurements are predominantly a reflection of glycated albumin. nih.govmlo-online.compathologytestsexplained.org.auamegroups.org However, this compound levels can be influenced by the concentration, proportion, and half-life of various proteins, and have also shown to be affected by immunoglobulin levels, such as IgA. mlo-online.comamegroups.orgbahrainmedicalbulletin.com Research indicates that the this compound assay has limited specificity for precisely measuring glycated proteins in serum, as only approximately half of the reducing activity may be attributable to specific non-enzymatic glycation of proteins in healthy and well-controlled diabetic individuals, with the remaining non-specific activity varying between serum samples. researchgate.netoup.com

Analytically, both this compound and GA provide an assessment of short-term glycemic control, typically reflecting the average glucose levels over the preceding 2 to 4 weeks. nih.govdiabetesjournals.orgahajournals.orgsciencescholar.us Both markers can be measured using serum or plasma samples. nih.govresearchgate.netahajournals.orgabbexa.com Some analytical comparability exists between the two assays, with this compound assays potentially having traceability to the same Japanese certified reference material as glycated albumin. myadlm.org

However, significant differences exist in their standardization. Historically, this compound assays have faced a notable lack of standardization across various methodologies. nih.govpathologytestsexplained.org.auoup.com The measurement of this compound as a molar concentration (µmol/L) can be influenced by the concentrations, proportions, and half-lives of different proteins, complicating efforts towards universal standardization. mlo-online.comoup.com Efforts have been made to minimize these issues, such as correcting this compound values for serum albumin levels. oup.com

For glycated albumin, while standardization challenges persist, newer enzymatic assays, such as the Lucica GA-L kit, have demonstrated improved standardization and are traceable to a Japanese certified reference material. nih.govnih.govmyadlm.orgscielo.brrcsi.comresearchgate.net The ability to express GA as a ratio (e.g., percentage or mmol/mol) provides an inherent correction for variations in total albumin concentration, contributing to its greater robustness and reduced susceptibility to preanalytical variables compared to this compound. nih.govnih.govmlo-online.compathologytestsexplained.org.aumyadlm.orgrcsi.com Various methodologies are employed for GA measurement, including enzymatic assays, high-performance liquid chromatography (HPLC), affinity chromatography, immunoassays (such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and enzyme-linked boronate immunoassay (ELBIA)), colorimetry, and electrochemical methods. nih.govmyadlm.orgscielo.br The traceability chain for GA has been designed to mirror that of HbA1c. rcsi.com

Research into Fructosamine Modulation and Degradation

Investigation of Glycation Inhibitors and Their Effects on Fructosamine Formation in vitro

In vitro studies have extensively investigated various compounds for their ability to inhibit this compound formation, thereby preventing the initial stages of protein glycation. These investigations often utilize bovine serum albumin (BSA) as a model protein, incubated with reducing sugars like glucose or fructose (B13574).

One notable glycation inhibitor is Isoferulic acid (IFA). In a study using BSA glycated with fructose or glucose, IFA significantly suppressed this compound generation. Specifically, concentrations of 1.25 mM, 2.5 mM, and 5 mM IFA inhibited this compound formation in BSA/fructose systems by 20.6%, 30.0%, and 33.4%, respectively. In BSA/glucose systems, the inhibitory effects were 7.3%, 15.0%, and 20.1% at the same concentrations. For comparison, 5 mM aminoguanidine (B1677879) (AG) showed 34.3% inhibition in BSA/fructose and 10.7% in BSA/glucose, indicating IFA's superior effect in the fructose system nih.gov.

Table 1: Inhibitory Effects of Isoferulic Acid (IFA) and Aminoguanidine (AG) on this compound Formation in vitro nih.gov

InhibitorConcentration (mM)This compound Inhibition in BSA/Fructose (%)This compound Inhibition in BSA/Glucose (%)
IFA1.2520.67.3
IFA2.530.015.0
IFA533.420.1
AG534.310.7

Phenolic acids have also been explored, demonstrating that pre-incubation of BSA with these compounds significantly reduced this compound concentrations under glycoxidative conditions (glucose combined with hydrogen peroxide). However, their mere presence during the glycation process did not yield the same inhibitory effect nih.gov. Plant extracts, such as those from S. marianum, Ocimum gratissimum, and Origanum majorana, have exhibited dose- and time-dependent inhibition of this compound formation in BSA glycated with glucose, fructose, and galactose nih.govnih.gov. For instance, Origanum majorana extract showed an IC50 of 0.310 ± 0.054 mg/ml in the BSA/glucose assay nih.gov. Alpha-lipoic acid (ALA) has also been shown to significantly and time-dependently inhibit this compound formation in a myoglobin-glucose glycation system nih.gov.

Studies on this compound-3-Kinase Activity and its Regulation in Biological Systems

This compound-3-kinases (FN3Ks) are a conserved family of repair enzymes that play a crucial role in deglycation by phosphorylating reactive sugars attached to lysine (B10760008) residues in peptides and proteins, known as ketosamines nih.govnih.govnih.gov. This phosphorylation event destabilizes the this compound adduct, specifically protein-bound fructoselysine, leading to its spontaneous decomposition. This process regenerates an unmodified lysine residue and produces 3-deoxyglucosone (B13542) (3DG) and inorganic phosphate (B84403) as by-products, effectively reversing the non-enzymatic glycation process at an early stage nih.gov.

FN3Ks are widely distributed across diverse organisms and are recognized for their involvement in protein repair nih.govnih.gov. Human FN3K (HsFN3K) exhibits broad substrate specificity, phosphorylating ketosamines derived from both L and D orientation sugars, whereas its paralog, FN3KRP, is restricted to D-orientation sugars nih.gov. HsFN3K is highly expressed in metabolically active tissues such as the brain, kidney, liver, heart muscle, and adrenal gland, while FN3KRP expression is more uniformly distributed across various tissues nih.gov. Both FN3K and FN3KRP are considered constitutive "housekeeping" genes, indicating their fundamental role in cellular maintenance nih.gov.

The catalytic activity of FN3Ks can be regulated by redox-active cysteines within their kinase domain, with human FN3K demonstrating redox sensitivity nih.gov. Further emphasizing their protective role, CRISPR knockout of FN3K in human HepG2 cells resulted in a significant upregulation of redox metabolites, including glutathione, suggesting FN3K's contribution to maintaining cellular redox balance nih.gov.

Research on Advanced Glycation End-Product (AGE) Formation Pathways Initiated from Fructosamines

Fructosamines, as early glycation products (Amadori products), serve as pivotal intermediates in the complex pathways leading to the formation of Advanced Glycation End-Products (AGEs). These heterogeneous and stable compounds are formed through further oxidation, dehydration, polymerization, and oxidative breakdown reactions of fructosamines nih.govfishersci.co.uknih.gov. AGEs can also form directly from Amadori products via rearrangement under both oxidative and non-oxidative conditions nih.gov.

A well-characterized pathway for AGE generation from fructosamines is the "Hodge pathway," which involves the autoxidation of Amadori products nih.govnih.gov. During this process, fructosamines can degrade into highly reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), which are potent precursors to AGEs nih.govnih.govmetabolomicsworkbench.org.

The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and chronic conditions, including diabetes, neurodegenerative disorders, and cardiovascular and kidney diseases metabolomicsworkbench.orgnih.gov. These detrimental effects arise from AGEs' ability to cross-link proteins, thereby altering their structure and function, and their capacity to generate reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to cellular damage and inflammation fishersci.co.ukmetabolomicsworkbench.orgnih.gov. Specific AGEs formed through these pathways include Carboxymethyllysine (CML), Carboxyethyllysine (CEL), Pentosidine, and Pyrraline nih.govnih.gov.

Exploration of Biochemical Strategies Targeting this compound Accumulation or Clearance

Biochemical strategies aimed at managing this compound levels focus on two main approaches: inhibiting their formation and enhancing their clearance.

Inhibition of this compound Formation: This strategy involves the use of compounds that interfere with the initial non-enzymatic reaction between reducing sugars and proteins. As discussed in Section 7.1, various glycation inhibitors, such as Isoferulic acid, aminoguanidine, alpha-lipoic acid, and extracts from plants like S. marianum, Ocimum gratissimum, and Origanum majorana, have demonstrated the ability to reduce this compound formation in vitro nih.govnih.govnih.govnih.gov.

Enzymatic Deglycation: The body possesses endogenous enzymatic systems designed to counteract glycation. This compound-3-kinase (FN3K) is a prime example, actively phosphorylating fructoselysine residues on glycated proteins. This phosphorylation destabilizes the adduct, leading to its breakdown and the regeneration of the unmodified lysine, thus serving as a crucial repair mechanism nih.govuni.lu. Another enzyme, this compound oxidase (Faox), catalyzes the oxidative deglycation of Amadori products. Studies have shown that recombinant Faox can effectively reduce levels of AGEs like CML and protein-bound hydroxymethylfurfural (HMF) in food systems uni.lu.

Trapping of Reactive Dicarbonyls: Fructosamines can degrade into highly reactive α-dicarbonyl compounds, which are key precursors for AGE formation. A significant biochemical strategy involves trapping these dicarbonyls to prevent their reaction with proteins. Compounds identified as effective trapping agents include creatine, hydroxytyrosol, pyridoxamine, low molecular mass thiols such as cysteine, homocysteine, and glutathione, and various phenolic compounds uni.lu. This mechanism is considered a major way by which these agents inhibit the accumulation of Maillard reaction products uni.lu.

By employing these diverse biochemical strategies, researchers aim to develop interventions that can effectively control this compound accumulation and mitigate the adverse health effects associated with protein glycation.

Advanced Research Applications and Methodological Considerations

Genomic and Proteomic Studies Related to Fructosamine Levels

Genomic and proteomic studies have begun to unravel the genetic and protein-level determinants influencing this compound concentrations. While the genetic factors influencing this compound and glycated albumin were initially not well-characterized, genome-wide association studies (GWAS) have shed light on specific genetic variants. researchgate.netdiabetesjournals.org

An expanded GWAS involving over 20,000 individuals of European ancestry identified two genes linked to this compound levels: RCN3 and GCK. hdruk.ac.uknih.govdiabetesjournals.org GCK (glucokinase) is a well-established glycemic locus known for its role in sensing glucose levels in pancreatic beta-cells. hdruk.ac.uknih.gov The association with RCN3 was a replication of previous findings. hdruk.ac.uknih.gov Further colocalization analysis suggested FCGRT (Fc fragment of the IgG receptor and transporter) as the effector transcript at the RCN3 locus, implying that this locus might influence this compound levels through pathways regulating albumin levels. nih.govdiabetesjournals.orgnih.gov This is consistent with this compound primarily reflecting glycated albumin. nih.govnih.gov

Despite these genetic associations, research indicates that the variation in this compound levels between individuals is only weakly related to genetics (heritability estimated at 7.7%), with most differences attributed to environmental factors such as diet. hdruk.ac.uknih.govdiabetesjournals.orgnih.gov

Proteomic studies have also explored the relationship between this compound levels and protein profiles. For instance, a study profiling plasma proteomics in longevity subjects with normal this compound levels versus non-longevity area participants with elevated this compound identified 155 differentially expressed proteins (DEPs). nih.gov These DEPs were mainly involved in carbohydrate metabolism pathways, including glycolysis/gluconeogenesis, pyruvate (B1213749) metabolism, and propanoate metabolism. nih.gov Key pathways implicated were the PI3K-Akt pathway, glucagon (B607659) signaling pathway, and inflammatory response. nih.gov Validation confirmed the downregulation of CD163 and upregulation of SPARC, PARK7, and IGFBP-1 in longevity participants, suggesting these proteins, along with YWHAZ, YWHAB, YWHAG, YWHAE, CALM3, CRP, SAA2, IGFBP1, and VNN1, could serve as potential biomarkers for predicting abnormal blood glucose levels. nih.gov Another proteomic study demonstrated that methylglyoxal (B44143) (MGO) treatment in rats increased plasma this compound levels and altered proteins involved in calcium homeostasis, mitochondrial functioning, and apoptosis, linking MGO to diabetes-associated Alzheimer's disease pathways. acs.org

Table 1: Genes and Proteins Associated with this compound Levels

Gene/ProteinAssociated Pathway/FunctionReference
RCN3Unspecified, but replicated locus; FCGRT suggested as effector transcript influencing albumin levels. hdruk.ac.uknih.govdiabetesjournals.orgnih.gov hdruk.ac.uknih.govdiabetesjournals.orgnih.gov
GCKGlucose sensing in pancreatic beta-cells. hdruk.ac.uknih.gov hdruk.ac.uknih.gov
CD163Downregulated in normal this compound longevity subjects. nih.gov nih.gov
SPARCUpregulated in normal this compound longevity subjects. nih.gov nih.gov
PARK7Upregulated in normal this compound longevity subjects. nih.gov nih.gov
IGFBP-1Upregulated in normal this compound longevity subjects. nih.gov nih.gov
YWHAZ, YWHAB, YWHAG, YWHAE, CALM3, CRP, SAA2, VNN1Potential biomarkers for abnormal blood glucose. nih.gov nih.gov

Mathematical Modeling of this compound-Glucose Relationships and Predictive Equations

Mathematical models have been developed to quantify the relationship between this compound levels and average blood glucose, providing valuable tools for glycemic control assessment. A significant linear correlation has been established, allowing for the estimation of average glucose levels based on this compound concentrations. medscape.comnih.govaem-sbem.comscielo.brscielo.brresearchgate.netresearchgate.netresearchgate.net

One widely cited equation derived from linear regression analysis is: Mean glucose level (mg/dL) = (0.5157 × this compound (µmol/L)) – 20 medscape.comnih.govaem-sbem.comscielo.brscielo.brresearchgate.netresearchgate.netresearchgate.net

This equation suggests that for every 1.0 µmol/L increase in this compound, there is approximately a 0.5 mg/dL increase in the average glucose level. medscape.comnih.govscielo.brresearchgate.net The coefficient of determination (r² = 0.353492, p < 0.006881) indicates that this model allows for the calculation of estimated average glucose based on this compound levels. nih.govscielo.brresearchgate.netresearchgate.net This relationship reflects the average plasma glucose over a period of 2-3 weeks. nih.govscielo.brscielo.br

While this compound provides a short-term glycemic average, other models exist for longer-term markers like HbA1c, such as the equation: Estimated Average Glucose (eAG) = 28.3 × HbA1c – 43.9. nih.govscielo.br The glycation gap (GGap), which refers to discrepancies between glycated hemoglobin and actual glycemia, can also be determined from this compound or mean blood glucose, with glycated albumin potentially serving as a more effective predictor of mean blood glucose in such contexts. nih.gov

Table 2: this compound-Glucose Predictive Equation

ParameterEquationSource
Mean Glucose Level (mg/dL)(0.5157 × this compound (µmol/L)) – 20 medscape.comnih.govaem-sbem.comscielo.brscielo.brresearchgate.netresearchgate.netresearchgate.net

Application of this compound Measurement in Comparative Animal Biochemistry and Physiology Research

This compound measurement is a valuable tool in comparative animal biochemistry and physiology research, particularly for assessing glycemic control in various animal species. Its application is widespread in veterinary medicine, especially for monitoring diabetes mellitus in dogs and cats. aaha.orgmerck-animal-health-usa.comvin.comeclinpath.comnih.gov

In veterinary practice, this compound is often preferred over HbA1c for assessing glycemic control due to its shorter reflection period (2-3 weeks, aligning with the half-life of albumin in these animals) and the availability of simpler, less time-consuming analytical assays. aaha.orgmerck-animal-health-usa.comvin.comeclinpath.com This shorter window makes it advantageous for quickly detecting improvements or deteriorations in glycemic control, especially in animals where stress hyperglycemia can confound single blood glucose measurements. aaha.orgmerck-animal-health-usa.comvin.comeclinpath.com

Key applications in comparative animal research include:

Diagnosis of Diabetes Mellitus: Persistently elevated this compound concentrations above reference intervals are indicative of chronic hyperglycemia, which consistently occurs in diabetes mellitus. aaha.orgmerck-animal-health-usa.comeclinpath.com It helps differentiate stress hyperglycemia from true diabetes, particularly in cats. aaha.orgmerck-animal-health-usa.comeclinpath.com

Monitoring Insulin (B600854) Therapy: this compound is useful for monitoring the response to insulin therapy in diabetic animals. Persistent changes in glucose are reflected more rapidly in this compound compared to glycated hemoglobin. vin.comeclinpath.com Declining this compound values indicate lowering blood glucose, while increasing values suggest the opposite. aaha.org

Assessing Glycemic Control Trends: Trends in this compound values are more informative than isolated measurements. aaha.org For instance, keeping serum this compound concentrations between 350 and 450 µmol/L is often considered good control in diabetic dogs and cats, while values over 500 µmol/L suggest inadequate control. vin.com

Identifying Chronic Hypoglycemia: A this compound concentration below the reference range can strongly suggest chronic hypoglycemia. aaha.org

Diabetic Remission: In feline patients, declining this compound levels can indicate nearing diabetic remission. aaha.org

However, it's important to note that this compound measurement is not a perfect surrogate marker for classifying glycemic control in diabetic dogs and should complement serial glucose measurements. nih.gov Conditions like hyperthyroidism or those causing hypoalbuminemia, increased protein turnover rates, or hypoglobulinemia can lead to decreased this compound concentrations in animals. aaha.org

Table 3: this compound Reference Ranges in Animals

SpeciesNormal Reference Range (µmol/L)Glycemic Control IndicationSource
Dogs200 to 375Good control: 350-450; Inadequate control: >500; Serious lack of control: >600 vin.com
Cats200 to 375Good control: 350-450; Inadequate control: >500; Serious lack of control: >600 vin.com

Q & A

Q. How does fructosamine's temporal sensitivity compare to HbA1c in glycemic monitoring, and what methodological advantages does it offer for short-term interventions?

this compound reflects glycemic control over 2–3 weeks, compared to HbA1c’s 8–12 weeks, making it more responsive to short-term changes. This is particularly useful in clinical trials assessing rapid interventions (e.g., medication adjustments or lifestyle changes). Methodologically, its shorter half-life reduces confounding from long-term glucose variability, enabling precise tracking of acute glycemic shifts .

Q. What steps are critical for standardizing this compound assays to minimize inter-laboratory variability?

Key steps include:

  • Using calibration curves with stable glycated protein standards (e.g., 1-deoxy-1-morpholinofructose).
  • Adjusting for serum albumin concentrations to account for protein turnover differences.
  • Implementing quality controls with pooled human serum to validate assay precision (CV ≤ 2.6%) .

Q. Which study designs are most robust for validating this compound as a diagnostic marker in diverse populations?

Prospective cohort studies and randomized controlled trials (RCTs) are optimal. Cross-sectional designs can establish baseline correlations with HbA1c and glucose, while longitudinal studies (≥8 weeks) capture dynamic responses. Meta-analyses synthesizing data from heterogeneous populations (e.g., gestational diabetes, hemoglobinopathies) are also critical .

Q. How should researchers adjust for confounding factors like serum protein levels or comorbidities when interpreting this compound?

  • Correct this compound values to a standardized albumin level (e.g., 40 g/L) to mitigate hypoalbuminemia effects.
  • Exclude patients with conditions altering protein turnover (e.g., nephrotic syndrome) or interfering substances (e.g., hyperbilirubinemia) .

Advanced Research Questions

Q. How can discrepancies between this compound and HbA1c measurements in longitudinal studies be resolved methodologically?

Discrepancies often arise from differences in protein vs. erythrocyte turnover. Solutions include:

  • Stratifying analyses by albumin levels and renal function.
  • Using time-lagged statistical models to align this compound’s 3-week window with HbA1c’s 3-month window.
  • Incorporating repeated-measures ANOVA to track parallel trends .

Q. What statistical approaches optimize the integration of this compound with lipid biomarkers in metabolic studies?

  • Multivariate regression models adjusting for LDL:HDL ratios and triglycerides.
  • Structural equation modeling (SEM) to quantify indirect effects of glycemic control on lipid metabolism.
  • Sensitivity analyses to test robustness against collinear variables (e.g., BMI, age) .

Q. What experimental protocols enhance this compound’s predictive validity for non-diabetic complications (e.g., surgical outcomes)?

  • Preoperative cohort studies with this compound thresholds (e.g., >293 µmol/L) linked to complications like prosthetic joint infections.
  • Machine learning models incorporating this compound, CRP, and albumin for risk stratification.
  • Intervention trials targeting this compound reduction to improve surgical outcomes .

Q. How does biological variation in protein metabolism affect this compound’s utility in ethnically diverse cohorts?

  • Population-specific reference ranges accounting for genetic differences in albumin glycation rates.
  • Genome-wide association studies (GWAS) to identify loci influencing this compound-protein interactions.
  • Adjusting for dietary protein intake and inflammation markers (e.g., IL-6) in multivariate models .

Q. What quality control frameworks are recommended for multi-center this compound studies?

  • Centralized assay protocols with harmonized reagents (e.g., nitroblue tetrazolium method).
  • Inter-laboratory comparisons using blinded duplicate samples.
  • Pre-specified criteria for handling hemolyzed or lipemic specimens .

Q. How can this compound be incorporated into dynamic models of glycemic response to acute interventions (e.g., insulin therapy)?

  • Frequent sampling (e.g., weekly) to capture short-term fluctuations.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling linking this compound trends to insulin dose-response curves.
  • Bayesian adaptive trials adjusting treatment arms based on this compound trajectories .

Methodological Considerations Table

Aspect Key Considerations References
Assay Standardization Calibration against glycated albumin standards; adjust for albumin variability.
Study Design Prioritize longitudinal cohorts with ≥3 measurements to capture dynamic changes.
Confounding Control Exclude patients with dysproteinemias; adjust for bilirubin/urea levels.
Statistical Analysis Use time-lagged models and SEM to address temporal mismatches with HbA1c.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructosamine
Reactant of Route 2
Fructosamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.